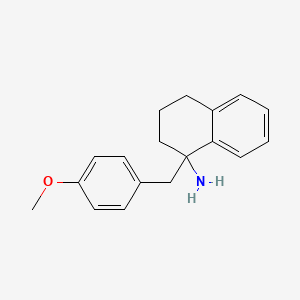
4-Acetylnaphthalene-1,8-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylnaphthalene-1,8-dicarboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an acetyl group at the 4-position and carboxylic acid groups at the 1 and 8 positions on the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylnaphthalene-1,8-dicarboxylic acid typically involves the use of 1,4-naphthalene dicarboxylic acid as a starting material. The process includes several steps:
Addition of Meldrum’s Acid: This step involves the addition of Meldrum’s acid to the starting material.
Formylation of Carboxyl Group: The carboxyl group is then formylated.
Decarboxylation: The final step involves the decarboxylation of the intermediate product to yield this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process avoids the use of flammable metal reagents, making it safer and more suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetylnaphthalene-1,8-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like hydrogen gas. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-Acetylnaphthalene-1,8-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other naphthalene derivatives.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, fluorescent probes, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-acetylnaphthalene-1,8-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence its interactions with other molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene-1,8-dicarboxylic acid
- Naphthalene-1,4,5,8-tetracarboxylic dianhydride
- Naphthalimide derivatives
Uniqueness
4-Acetylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of the acetyl group at the 4-position, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
28445-08-1 |
|---|---|
Fórmula molecular |
C14H10O5 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
4-acetylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C14H10O5/c1-7(15)8-5-6-11(14(18)19)12-9(8)3-2-4-10(12)13(16)17/h2-6H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
VXWNORMBASLKGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)

![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)











